Furfurylamine, tetrahydro-N,N-bis(2-chloroethyl)-
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Overview
Description
Furfurylamine, tetrahydro-N,N-bis(2-chloroethyl)- is a chemical compound that belongs to the class of furfurylamines. Furfurylamines are aromatic amines typically formed by the reductive amination of furfural with ammonia
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furfurylamine, tetrahydro-N,N-bis(2-chloroethyl)- can be achieved through several methods. One common method involves the reductive amination of furfural with ammonia . This process typically requires a catalyst, such as RANEY® nickel, and specific reaction conditions, including the presence of hydrogen gas . Another method involves the use of transaminases (TAms) as a mild and sustainable approach for the amination of furfural and its derivatives .
Industrial Production Methods
Industrial production of furfurylamine, tetrahydro-N,N-bis(2-chloroethyl)- often involves the chemoenzymatic transformation of biomass. This process bridges chemocatalysis and biocatalysis in a deep eutectic solvent, such as EaCl:Gly–water . The use of heterogeneous catalysts, such as SO42−/SnO2–HAP, has been shown to be effective in transforming lignocellulosic biomass into furfural, which can then be aminated to produce furfurylamine derivatives .
Chemical Reactions Analysis
Types of Reactions
Furfurylamine, tetrahydro-N,N-bis(2-chloroethyl)- undergoes various chemical reactions, including:
Reductive Amination: This reaction involves the reduction of furfural to furfurylamine using a catalyst and hydrogen gas.
Oxidation: Furfurylamine can be oxidized to form furfural alcohol and other derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, ammonia, and various catalysts such as RANEY® nickel and cobalt-supported catalysts . Reaction conditions often involve specific temperatures, pressures, and solvent systems to achieve the desired products.
Major Products Formed
Major products formed from these reactions include furfural alcohol, tetrahydrofurfurylamine, and other functionalized derivatives .
Scientific Research Applications
Furfurylamine, tetrahydro-N,N-bis(2-chloroethyl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of furfurylamine, tetrahydro-N,N-bis(2-chloroethyl)- involves its interaction with molecular targets and pathways. The compound’s effects are mediated through the activation of specific catalytic pathways, such as the reductive amination of furfural . The outer graphitic shell of the catalyst is activated by electronic interactions and charge redistribution, enabling the substitution of the –NH2 moiety toward functionalized molecules .
Comparison with Similar Compounds
Furfurylamine, tetrahydro-N,N-bis(2-chloroethyl)- can be compared with other similar compounds, such as:
Furfurylamine: An aromatic amine formed by the reductive amination of furfural with ammonia.
Tetrahydrofurfurylamine: A derivative of furfurylamine obtained through the hydrogenation of the furan ring.
Furan-2-ylmethanethiol: A corresponding thiol compound.
2-Furoic Acid: A corresponding carboxylic acid.
Properties
CAS No. |
63956-95-6 |
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Molecular Formula |
C9H17Cl2NO |
Molecular Weight |
226.14 g/mol |
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-(oxolan-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C9H17Cl2NO/c10-3-5-12(6-4-11)8-9-2-1-7-13-9/h9H,1-8H2 |
InChI Key |
ILGHHVUJHATVFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN(CCCl)CCCl |
Origin of Product |
United States |
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